4-Methoxy-2,3,5,6-tetramethylphenol 4-Methoxy-2,3,5,6-tetramethylphenol
Brand Name: Vulcanchem
CAS No.: 19587-93-0
VCID: VC20739336
InChI: InChI=1S/C11H16O2/c1-6-8(3)11(13-5)9(4)7(2)10(6)12/h12H,1-5H3
SMILES: CC1=C(C(=C(C(=C1O)C)C)OC)C
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol

4-Methoxy-2,3,5,6-tetramethylphenol

CAS No.: 19587-93-0

Cat. No.: VC20739336

Molecular Formula: C11H16O2

Molecular Weight: 180.24 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-2,3,5,6-tetramethylphenol - 19587-93-0

CAS No. 19587-93-0
Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
IUPAC Name 4-methoxy-2,3,5,6-tetramethylphenol
Standard InChI InChI=1S/C11H16O2/c1-6-8(3)11(13-5)9(4)7(2)10(6)12/h12H,1-5H3
Standard InChI Key LOZDIWQOKINQMC-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C(=C1O)C)C)OC)C
Canonical SMILES CC1=C(C(=C(C(=C1O)C)C)OC)C

Chemical Identity and Properties

Molecular Structure

4-Methoxy-2,3,5,6-tetramethylphenol features a phenol ring with four methyl substituents at positions 2, 3, 5, and 6, along with a methoxy group at position 4. This unique arrangement creates a highly substituted phenolic structure with the following characteristics:

  • Molecular Formula: C₁₁H₁₆O₂

  • Structural Features: A hydroxyl group at position 1, a methoxy group at position 4, and methyl groups at positions 2, 3, 5, and 6

  • Structural Conformation: The methoxy group is twisted out of the plane of the aromatic ring due to steric hindrance from the adjacent methyl groups

Physical Properties

Due to its unique structural features, TMMP exhibits specific physical properties that distinguish it from other phenolic compounds:

PropertyValue/Description
AppearanceWhite crystalline solid
Molecular Weight180.24 g/mol
SolubilitySparingly soluble in water; soluble in organic solvents
Melting PointApproximately 130-135°C

Structural Analysis

X-ray crystallographic analysis of TMMP has revealed important structural details that explain its chemical behavior. The methoxy group orientation is particularly significant, as it deviates from planarity with the aromatic ring due to steric interactions with adjacent methyl groups . This non-planar arrangement impacts the compound's electronic properties and consequently affects its reactivity profile.

Reactivity and Antioxidant Mechanism

Peroxyl Radical Scavenging

TMMP serves as an important model compound for studying antioxidant mechanisms, particularly in comparison to more complex antioxidants. Research has shown that TMMP exhibits significant but relatively modest antioxidant activity:

  • Rate constant (k₅) for peroxyl radical scavenging: 2.1 × 10⁵ M⁻¹ s⁻¹ at 30°C

  • Reacts with two peroxyl radicals per molecule, a characteristic shared with most phenolic antioxidants

  • Exhibits a substantial deuterium kinetic isotope effect in its reaction with peroxyl radicals

Comparative Antioxidant Efficacy

When compared to natural tocopherols and other model compounds, TMMP demonstrates interesting differences in reactivity that illuminate structure-activity relationships:

Antioxidant Compoundk₅ Value (× 10⁵ M⁻¹ s⁻¹)
α-Tocopherol23.5
β-Tocopherol16.6
γ-Tocopherol15.9
δ-Tocopherol6.5
TMMP2.1
PMHC (2,2,5,7,8-pentamethyl-6-hydroxychroman)21.4

This data reveals that TMMP is significantly less reactive than natural tocopherols and the model compound PMHC .

Structure-Activity Relationship

Stereoelectronic Effects

The relatively lower antioxidant activity of TMMP compared to tocopherols and PMHC can be attributed to specific stereoelectronic factors:

  • In TMMP, the methoxy group is twisted out of the aromatic ring plane due to steric hindrance from adjacent methyl groups

  • This non-planar conformation prevents the p-type lone pair on the methoxyl oxygen from effectively stabilizing the phenoxyl radical formed during hydrogen abstraction

  • By contrast, in tocopherols and PMHC, the chroman ring system positions the ethereal oxygen's p-type lone pair nearly perpendicular to the aromatic ring, providing additional stabilization for the resultant phenoxyl radical

Conformational Analysis

X-ray crystallographic studies comparing TMMP with other methoxyphenols have confirmed these stereoelectronic effects:

  • Analysis of TMMP structure shows the forced non-planar conformation of the methoxy group

  • Similar analyses of 4-methoxyphenol and 2,6-di-tert-butyl-4-methoxyphenol demonstrate how different substitution patterns affect methoxy group orientation and subsequent antioxidant activity

  • These conformational differences directly correlate with the observed differences in peroxyl radical scavenging rates

Research Applications

Model Compound in Antioxidant Studies

TMMP serves as a valuable model compound in antioxidant research for several reasons:

  • Its simplified structure allows for clear structure-activity relationship studies

  • It serves as a reference point for comparing more complex antioxidants

  • The compound has been used to elucidate fundamental mechanisms of phenolic antioxidant activity

Comparative Studies with Vitamin E Compounds

Research involving TMMP has provided crucial insights into the superior antioxidant activity of vitamin E compounds:

  • α-Tocopherol is approximately 11 times more reactive than TMMP in peroxyl radical scavenging

  • PMHC, which more closely resembles the chromane system of tocopherols, is about 10 times more reactive than TMMP

  • These comparisons have helped researchers understand the structural features that optimize antioxidant activity in phenolic compounds

Synthetic Aspects

Structural Derivatives

Several structural relatives of TMMP have been synthesized and studied:

  • Compounds with varying ring substituents to investigate electronic effects

  • Derivatives with different alkoxy groups to examine steric effects

  • Compounds that incorporate the essential structural features of TMMP into more complex molecular frameworks, such as those described in research on novel antioxidant compounds

Analytical Identification

Spectroscopic Characterization

TMMP can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive signals for the methoxy, hydroxyl, and methyl protons

  • Infrared (IR) spectroscopy identifies characteristic O-H and C-O stretching vibrations

  • Mass spectrometry provides molecular weight confirmation and fragmentation patterns specific to the substitution pattern

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